molecular formula C18H24N2O3 B4387061 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile

4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile

Cat. No.: B4387061
M. Wt: 316.4 g/mol
InChI Key: GYNZLFANCLWAPV-UHFFFAOYSA-N
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Description

4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile is a complex organic compound that features a piperidine ring, an ethoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 2,6-dimethylpiperidine with an appropriate acylating agent to introduce the oxoethoxy group. This intermediate is then reacted with 3-ethoxybenzonitrile under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile involves its interaction with specific molecular targets. The piperidine ring and benzonitrile moiety are key functional groups that enable the compound to bind to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-22-17-10-15(11-19)8-9-16(17)23-12-18(21)20-13(2)6-5-7-14(20)3/h8-10,13-14H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNZLFANCLWAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC(=O)N2C(CCCC2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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